molecular formula C15H17N3O3S B11111398 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide

3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide

Cat. No.: B11111398
M. Wt: 319.4 g/mol
InChI Key: SOQHRZOBGCISHB-UHFFFAOYSA-N
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Description

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridine ring and a methanesulfonamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with methanesulfonyl chloride to form the methanesulfonamido group.

    Coupling: Finally, the pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE
  • 3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Uniqueness

3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The position of the pyridine ring and the methanesulfonamido group can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H17N3O3S/c1-11-9-12(6-7-14(11)18(2)22(3,20)21)15(19)17-13-5-4-8-16-10-13/h4-10H,1-3H3,(H,17,19)

InChI Key

SOQHRZOBGCISHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)N(C)S(=O)(=O)C

Origin of Product

United States

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